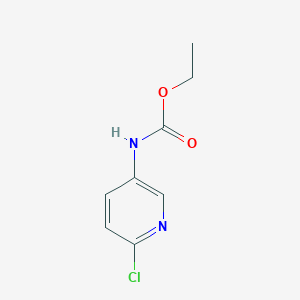

Ethyl (6-chloropyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)11-6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJFDWOFTPBEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572467 | |

| Record name | Ethyl (6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89660-15-1 | |

| Record name | Carbamic acid, (6-chloro-3-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89660-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 6 Chloropyridin 3 Yl Carbamate and Analogues

Established Synthetic Routes and Precursor Chemistry

Traditional synthetic strategies provide robust and well-documented pathways to aryl carbamates, including pyridinyl systems. These methods often involve multi-step sequences starting from readily available precursors.

The direct coupling of an amine with a carbonate derivative is a fundamental approach to carbamate (B1207046) synthesis. This method involves the reaction of 6-chloropyridin-3-amine with an appropriate carbonate reagent, such as dialkyl carbonates or activated carbonates.

Detailed Research Findings: The reaction of arylamines with dialkyl carbonates, like dimethyl carbonate (DMC), often requires a catalyst or a strong base to proceed efficiently. nih.govresearchgate.netresearchgate.net For instance, hindered O-tert-alkyl N-arylcarbamates can be prepared by treating arylamines with aryl tert-alkyl carbonates in the presence of a strong base like tert-butyllithium (B1211817) (tBuLi). nih.gov This method is advantageous as it avoids the use of sensitive and toxic reagents like phosgene (B1210022) or isocyanates. nih.gov The reaction proceeds by deprotonating the amine to form a more nucleophilic amide anion, which then attacks the carbonate. nih.gov Another approach utilizes di(2-pyridyl) carbonate (DPC) as an efficient alkoxycarbonylation reagent. nih.gov The amine reacts with the mixed carbonate, pre-formed from an alcohol and DPC, to yield the desired carbamate under mild conditions. nih.gov The choice of carbonate and reaction conditions can be tailored based on the reactivity of the amine and the desired ester group.

Table 1: Carbonate-Amine Coupling General Conditions

| Carbonate Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Alkyl Aryl Carbonate | Strong base (e.g., tBuLi), low temperature | Avoids toxic isocyanates; suitable for hindered carbamates. | nih.gov |

| Dimethyl Carbonate (DMC) | Catalyst (e.g., Ytterbium triflate, Lead acetate) or base, elevated temperatures | "Green" reagent, but may require forcing conditions. | researchgate.netresearchgate.net |

| Di(2-pyridyl) Carbonate (DPC) | Two-step, one-pot: 1) Alcohol + DPC, Et3N; 2) Amine addition. Mild conditions. | High-yielding and convenient for diverse alcohols and amines. | nih.gov |

A classic and versatile method for synthesizing carbamates proceeds through an isocyanate intermediate, which is then trapped by an alcohol. The Curtius rearrangement is a prime example of this strategy, offering a reliable route from a carboxylic acid to a carbamate with retention of configuration. wikipedia.orgorganic-chemistry.org

Detailed Research Findings: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org For the synthesis of ethyl (6-chloropyridin-3-yl)carbamate, the precursor would be 6-chloronicotinic acid. This acid is first converted to its corresponding acyl azide, typically by reaction with an activating agent (like ethyl chloroformate) followed by sodium azide, or directly using diphenylphosphoryl azide (DPPA). nih.gov The acyl azide is then heated, often in the presence of the desired alcohol (in this case, ethanol), which traps the newly formed 6-chloro-3-pyridinyl isocyanate intermediate to yield the final ethyl carbamate product. nih.govnih.gov This method is known for its tolerance of a wide range of functional groups. nih.gov The reaction is generally considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Table 2: Key Steps of Curtius Rearrangement for this compound

| Step | Reactants | Intermediate/Product | Typical Reagents | Reference |

|---|---|---|---|---|

| 1. Acyl Azide Formation | 6-Chloronicotinic acid | 6-Chloronicotinoyl azide | Diphenylphosphoryl azide (DPPA), triethylamine | nih.gov |

| 2. Rearrangement & Trapping | 6-Chloronicotinoyl azide, Ethanol (B145695) | This compound | Heat (e.g., refluxing in ethanol or tert-butanol) | nih.govnih.gov |

Modern synthetic chemistry has seen the development of powerful palladium-catalyzed cross-coupling reactions for C-N bond formation. These methods can be adapted for the efficient synthesis of aryl carbamates, including heteroaromatic systems. organic-chemistry.orgnih.gov

Detailed Research Findings: A highly efficient, one-pot method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides (chlorides or triflates) with sodium cyanate. organic-chemistry.orgnih.govmit.eduacs.orgnih.gov In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol. nih.govacs.org To synthesize this compound, a suitable precursor such as 3-bromo-6-chloropyridine or 6-chloropyridin-3-yl triflate would be used. The reaction is typically catalyzed by a palladium(0) complex, often formed in situ from a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand. acs.org This methodology is notable for its broad substrate scope and good functional group tolerance, allowing for the synthesis of a wide array of carbamates in good yields. nih.govmit.edu The use of aryl triflates can expand the scope to include alcohols that may not be compatible with the conditions required for aryl chlorides. nih.govmit.edu

Table 3: Typical Components for Palladium-Catalyzed Carbamate Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide/Triflate | 3-Bromo-6-chloropyridine | Aryl source | nih.gov |

| Carbamoyl (B1232498) Source | Sodium Cyanate (NaOCN) | Forms isocyanate intermediate | organic-chemistry.orgnih.gov |

| Catalyst | Pd₂(dba)₃ / Ligand (e.g., XPhos) | Catalyzes the C-N coupling | acs.org |

| Nucleophile | Ethanol | Traps the isocyanate | nih.gov |

Reductive carbonylation provides a direct route to carbamates from nitroaromatic compounds, combining a reduction and a carbonylation step into a single transformation. taylorfrancis.com This phosgene-free method is an attractive alternative for producing carbamates and their isocyanate precursors. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Applications

Recent advancements in synthetic methodology focus on improving efficiency, reducing waste, and employing more environmentally benign conditions. These principles are applicable to the synthesis of pyridine-carbamate systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov

Detailed Research Findings: The application of microwave irradiation is a key tenet of green chemistry, offering significant reductions in reaction times, from hours to minutes. ajrconline.orgrasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine (B92270) and carbamate derivatives. nih.govnih.govasianpubs.org A study on the synthesis of novel (5-nitropyridin-3-yl)alkyl carbamates demonstrated that the condensation of N-carbamate amino carbonyl derivatives with a dinitropyridone precursor was effectively achieved under microwave irradiation. nih.gov Similarly, a green, one-pot protocol for synthesizing 1-(2-chloropyridin-3-yl)-3-substituted urea (B33335) derivatives—structurally related to the target carbamate—was developed using microwave heating. asianpubs.org These examples highlight the potential for microwave technology to facilitate the rapid and efficient synthesis of this compound and its analogues, aligning with modern principles of sustainable chemistry. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | ajrconline.orgresearchgate.net |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) | ajrconline.org |

| Yields | Variable | Often higher | rasayanjournal.co.innih.gov |

| Side Reactions | More prevalent | Often reduced | rasayanjournal.co.in |

Chemoenzymatic Synthesis and Biocatalysis in Carbamate Preparation

The integration of biological catalysts with traditional chemical synthesis offers a powerful and sustainable approach to carbamate preparation. Biocatalysis in aqueous media presents an attractive, green alternative to conventional organic synthesis. nih.gov

Key Research Findings:

Enzymatic Synthesis in Water: Promiscuous esterases, such as the one derived from Pyrobaculum calidifontis (PestE), have been effectively utilized for the synthesis of various carbamates. This method facilitates the reaction between aliphatic, aromatic, and arylaliphatic amines and carbonate sources like dimethyl, dibenzyl, or diallyl carbonate. The reactions proceed efficiently in water, achieving high isolated yields of up to 99% for benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) protected products. nih.gov

Coupled Flow Processes: A sophisticated chemoenzymatic strategy involves coupling a high-energy chemical reaction with a biocatalytic purification step in a continuous flow system. beilstein-journals.orgresearchgate.net For instance, a Curtius rearrangement of carboxylic acids to form an isocyanate intermediate can be telescoped with a subsequent biocatalytic step. beilstein-journals.orgresearchgate.netnih.gov In this setup, immobilized Candida antarctica lipase (B570770) B (CALB) is used as a robust hydrolase to selectively transform residual benzyl (B1604629) alcohol (used to trap the isocyanate) into benzyl butyrate, which is easily separated. beilstein-journals.orgresearchgate.net This process yields valuable Cbz-carbamate products with high purity and demonstrates a novel application of biocatalysts in streamlining synthetic workflows. beilstein-journals.orgacs.org

| Biocatalytic Method | Enzyme | Substrates | Key Features | Yield |

| Direct Carbamation | PestE (Esterase) | Various amines, Carbonates (dimethyl, dibenzyl, diallyl) | Reaction occurs in bulk water; green methodology. nih.gov | Up to 99% nih.gov |

| Flow Chemistry & Purification | Immobilized CALB | Carboxylic acids, Diphenylphosphoryl azide (DPPA), Benzyl alcohol | Couples Curtius rearrangement with enzymatic removal of impurities. beilstein-journals.orgresearchgate.net | Good to high beilstein-journals.org |

Solid-Phase Synthetic Methodologies for Carbamate Scaffolds

Solid-phase organic synthesis (SPOS) provides a powerful platform for the efficient preparation of carbamate libraries by simplifying purification and allowing for the automation of synthetic steps. In this methodology, the substrate is anchored to a solid support, such as a resin, and subsequent reactions are carried out, with excess reagents and by-products being washed away.

Key Research Findings:

CO₂ as a Linker: A mild and efficient method for preparing alkyl carbamates on solid supports involves using carbon dioxide as a linker. nih.govfigshare.com Amines or alcohols are coupled to Merrifield's resin via a CO₂ linker in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI). nih.govfigshare.com This three-component coupling is a versatile approach for generating carbamate diversity. nih.gov

Covalent Organic Frameworks (COFs): In a cutting-edge application, multistep solid-state synthesis has been used to transform a crystalline, imine-linked COF into a carbamate-linked framework. berkeley.edu This process involves consecutive postsynthetic modifications on the solid material, demonstrating that complex organic transformations can be performed on extended, porous solids, much like in solution-phase chemistry. berkeley.edu

Glycoconjugate Synthesis: The carbamate linkage is also instrumental in the solid-phase synthesis of complex biomolecules. Amino-functionalized neoglycolipids have been prepared using a carbamate strategy to anchor amino functionalities to a specialized linker resin. researchgate.net This approach facilitates the construction of important biological tools for studying protein-carbohydrate interactions. researchgate.net

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling novel bond formations under mild conditions. acs.org This technology has been applied to both the synthesis of carbamates and the functionalization of carbamate-containing molecules.

Key Research Findings:

Carbamate Synthesis via N-Alkylation: A novel copper-based photoredox catalyst has been designed to facilitate the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. caltech.eduscispace.com This method addresses the challenge of forming C-N bonds with sterically hindered electrophiles and proceeds upon irradiation with blue LEDs. The catalyst system works through a process where an excited copper complex initiates the reaction, leading to the formation of the substituted carbamate product. caltech.eduscispace.com

α-C–H Functionalization: Organic photoredox catalysts, such as acridinium-based catalysts, are powerful photooxidants capable of activating carbamate-protected secondary amines. acs.orgdatapdf.com This process enables the direct functionalization of the C–H bond alpha to the carbamate nitrogen. acs.orgdatapdf.com The catalyst oxidizes the carbamate to a carbamyl cation radical, which, after deprotonation, forms an α-carbamyl radical. This radical can then be trapped by Michael acceptors, leading to the synthesis of complex α-functionalized amines under mild conditions. acs.orgdatapdf.com This strategy avoids the need for harsh reagents often required in classical methods like α-lithiation. datapdf.com

| Photoredox Strategy | Catalyst Type | Transformation | Mechanism Highlight |

| Carbamate Synthesis | Copper-based complex | N-Alkylation of primary carbamates with secondary halides. caltech.eduscispace.com | Photoinduced catalyst activation enables C-N bond formation. caltech.eduscispace.com |

| C-H Functionalization | Organic (Acridinium) | α-Alkylation of carbamate-protected secondary amines. acs.orgdatapdf.com | Direct oxidation of carbamate generates an α-carbamyl radical. acs.org |

Chemical Modifications and Derivatization Strategies

Strategies for Alkylation and Acylation on the Carbamate Nitrogen

The nitrogen atom of the carbamate group can serve as a nucleophile for further functionalization through alkylation and acylation, providing access to a diverse range of N-substituted derivatives.

Alkylation Strategies: A highly effective protocol for the selective N-alkylation of carbamates utilizes a combination of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) with an alkyl halide. epa.govresearchgate.net This method is noted for its mild conditions and high selectivity, affording both aliphatic and aromatic N-alkyl carbamates in high yields without significant side reactions. epa.govresearchgate.net More complex transformations can also be initiated by N-alkylation. For example, carbamate-protected anthranil (B1196931) aldehydes can undergo a one-step N-alkylation followed by an alkoxy rearrangement to produce N-alkyl-3,1-benzoxazin-2-ones, demonstrating a highly step-economical synthesis of heterocyclic structures. rsc.org

Acylation Strategies: Due to the reduced nucleophilicity of the carbamate nitrogen, N-acylation often requires activation.

Lewis Acid Catalysis: A catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), can effectively promote the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org This method is also applicable to secondary carbamates, including those derived from amino acids. semanticscholar.org

Heteropolyacid Catalysis: Wells-Dawson heteropolyacids have been reported as efficient catalysts for the N-acylation of carbamates with acid anhydrides, offering a green chemistry approach under solvent-free conditions. sciforum.net

Brønsted Acid Activation: N-acyl imidazoliums, activated by a Brønsted acid like methanesulfonic acid (MsOH), serve as versatile intermediates for carbonyl transformations. acs.org This method has been successfully applied to the synthesis of a diverse set of carbamates, esters, and ureas on a multikilogram scale. acs.org

Transformations Involving the 6-Chloropyridine Moiety (e.g., Cyanation, Amidation)

The 6-chloro substituent on the pyridine ring of this compound is a key handle for introducing further chemical diversity through nucleophilic aromatic substitution and cross-coupling reactions.

Cyanation: The conversion of the chloropyridine to a cyanopyridine is a valuable transformation, as the nitrile group can be further elaborated into amides, carboxylic acids, or tetrazoles.

Direct Substitution: A straightforward method involves reacting the 6-chloropyridine derivative with an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO). google.com

Palladium Catalysis: A greener approach utilizes a ligand-free palladium catalyst (e.g., palladium acetate) with potassium ferrocyanide as the cyanide source to efficiently carry out the cyanation of chloropyridines under relatively mild conditions. google.com

Triflic Anhydride Activation: An alternative strategy for C-H cyanation involves activating the pyridine ring with triflic anhydride, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comdntb.gov.ua This method typically functionalizes the C-H bond rather than displacing the chloride, offering a different regioselectivity. mdpi.com

Amidation/Amination: Introducing a nitrogen nucleophile at the 6-position is another common derivatization strategy.

Copper-Catalyzed Amidation: A simple and inexpensive catalytic system comprising copper(I) iodide (CuI) and a diamine ligand (e.g., N,N-dimethylcyclohexane-1,2-diamine) provides an efficient route for the amidation of 2-chloropyridine (B119429) derivatives with various amides. rsc.org

Direct Amination: The direct substitution of the chlorine with ammonia (B1221849) or amines via a nucleophilic aromatic substitution (SₙAr) mechanism is possible but often requires harsh conditions, such as high temperatures and pressures, due to the relatively low reactivity of 2-chloropyridine. psu.eduresearchgate.net The synthesis of 2-amino-6-chloropyridine (B103851) can also be achieved from 2,6-dichloropyridine (B45657) by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazino intermediate, which is then reduced. psu.edu

Carbamate Protecting Group Chemistry and Deprotection Protocols

Carbamates are one of the most widely used protecting groups for amines in organic synthesis because they effectively "tame" the basicity and nucleophilicity of the amino group by delocalizing the nitrogen lone pair into the carbonyl system. youtube.com The choice of carbamate allows for selective removal under specific conditions, a property known as orthogonality. masterorganicchemistry.com

Common Carbamate Protecting Groups and Deprotection:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com The deprotection proceeds via formation of a t-butyl carbocation. masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenation (e.g., H₂ over Pd-C). masterorganicchemistry.commasterorganicchemistry.com This method is exceptionally mild and occurs at neutral pH. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is labile under basic conditions. It is typically removed using a mild amine base, such as piperidine (B6355638). masterorganicchemistry.com

| Protecting Group | Abbreviation | Structure | Standard Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₃H₉CH₂-O-CO- | Base (e.g., Piperidine) masterorganicchemistry.com |

Novel Deprotection Protocols: For substrates containing functionalities sensitive to standard deprotection methods (e.g., sulfur-containing compounds that poison palladium catalysts or groups labile to strong acid), alternative protocols have been developed. A notable example is a nucleophilic deprotection method using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. acs.orgchemistryviews.org This approach effectively cleaves Cbz and Alloc carbamates under conditions that are complementary to traditional hydrogenolysis or Lewis acid-mediated protocols. acs.orgchemistryviews.org

Regioselectivity and Stereochemical Control in Syntheses of Related Carbamates

The synthesis of substituted carbamates, particularly those with chiral centers or specific substitution patterns on a heterocyclic scaffold, demands precise control over regioselectivity and stereochemistry. Research in this area has led to the development of sophisticated catalytic systems and synthetic strategies.

The regioselective C-H functionalization of heterocyclic systems is a powerful tool for introducing substituents at specific positions. For instance, in 6,5-fused heterocyclic systems, the C-H functionalization of the six-membered ring is challenging due to the higher reactivity of the five-membered ring. However, methods have been developed to achieve regioselective arylation at specific positions, such as the C7 position of indolylphosphine oxides, by employing directing groups and specific palladium catalysts. nih.gov Similarly, the C6 arylation of 3-aminoimidazo[1,2-a]pyrazines has been accomplished with good regioselectivity using a palladium catalyst with phosphine ligands and additives like pivalic acid. nih.gov These examples underscore the importance of the catalytic system and directing groups in controlling the position of functionalization on a heterocyclic core.

The enantioselective synthesis of chiral carbamates has also been advanced through the use of chiral organocatalysts. A novel bifunctional organocatalyst derived from L-prolinol and phenylisocyanate has been shown to be highly efficient for the asymmetric Michael addition of ketones to nitroolefins. doi.org This pyrrolidine-carbamate based catalyst can afford the corresponding Michael adducts in high yields with excellent enantioselectivity and diastereoselectivity. doi.org

The following table presents the optimization of reaction conditions for the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene using a chiral carbamate organocatalyst, demonstrating the influence of solvent and temperature on stereoselectivity. doi.org

| Entry | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Chloroform | rt | 84 | >99:1 | 87 |

| 2 | Toluene | rt | 92 | >99:1 | 95 |

| 3 | THF | rt | 80 | 98:2 | 85 |

| 4 | Acetonitrile | rt | 75 | 95:5 | 82 |

| 5 | Toluene | 0 | 85 | >99:1 | 97 |

Table 2: Optimization of Reaction Conditions for Asymmetric Michael Addition. Reactions were performed with 20 mol% of the chiral carbamate catalyst. doi.org

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of 3-substituted tetrahydropyridines from pyridine-1(2H)-carboxylates and arylboronic acids. acs.org This method allows for the creation of chiral centers with high enantioselectivity. The choice of the carbamate protecting group on the pyridine nitrogen was found to be critical for the success of both the synthesis of the dihydropyridine (B1217469) starting material and the subsequent stereoselective carbometalation. acs.org These findings are highly relevant for the stereocontrolled synthesis of complex carbamates related to this compound, where the introduction of chiral substituents on the pyridine ring or the ethyl group may be desired.

Advanced Spectroscopic and Analytical Characterization of Ethyl 6 Chloropyridin 3 Yl Carbamate

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. csic.es

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For Ethyl (6-chloropyridin-3-yl)carbamate (C₈H₉ClN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Calculated Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 200.0353 |

| Calculated Monoisotopic Mass ([M+H]⁺ for ³⁵Cl) | 201.0425 |

Tandem Mass Spectrometry (MS-MS or MS²) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. researchgate.net This technique is invaluable for structural elucidation and for identifying unknown compounds, such as degradation products, in a complex mixture. nih.gov

In an MS-MS experiment, the protonated molecular ion of this compound ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways would likely involve the carbamate (B1207046) and pyridine (B92270) moieties. For instance, the fragmentation of the ethyl carbamate portion could lead to the loss of ethylene (B1197577) (28 Da) or ethanol (B145695) (46 Da). scielo.br Cleavage of the N-C(O) bond could result in a 6-chloropyridin-3-amine fragment.

This methodology is particularly useful for identifying and characterizing products formed under forced degradation conditions (e.g., acid or base hydrolysis, oxidation). researchgate.netmdpi.com By comparing the MS-MS fragmentation pattern of a potential degradation product with that of the parent compound, a structural relationship can be established. researchgate.net For example, a degradation product resulting from the hydrolysis of the carbamate ester would yield a molecular ion with a different mass, but its MS-MS spectrum might still show characteristic fragments corresponding to the intact 6-chloropyridin-3-yl core.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) stands as a powerful technique for the analysis of polar and thermally labile compounds such as carbamates. ESI is a soft ionization method that generates intact molecular ions from a liquid phase, which minimizes fragmentation and preserves the molecular integrity of the analyte. The Quadrupole Time-of-Flight (QTOF) analyzer offers high mass accuracy and resolution, enabling the precise determination of an ion's mass-to-charge ratio (m/z). This capability is fundamental for confirming the elemental composition of this compound and distinguishing it from isobaric interferences.

In related studies on ethyl carbamate, direct injection ESI tandem mass spectrometry (DI-ESI-MS/MS) has proven to be a rapid, sensitive, and selective quantification method. scielo.brresearchgate.net This approach, which can be adapted for this compound, often involves minimal sample preparation and achieves low limits of detection. scielo.brresearchgate.net For instance, a DI-ESI-MS/MS method for ethyl carbamate demonstrated a limit of detection (LOD) of 48.0 µg L⁻¹ and a limit of quantification (LOQ) of 160.0 µg L⁻¹. scielo.brresearchgate.net The high resolution of a TOF analyzer would further enhance confidence in identification by providing mass measurements with errors in the low ppm range.

Table 1: Illustrative ESI-MS/MS Parameters for Carbamate Analysis Data based on the analysis of ethyl carbamate and representative for carbamate compounds.

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | scielo.brresearchgate.net |

| Injection Method | Direct Injection (DI) | scielo.brresearchgate.net |

| MS/MS Transition | 90 > 62 (for ethyl carbamate) | scielo.br |

| Sample Preparation | Modified QuEChERS | scielo.brresearchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas Chromatography is a primary technique for the analysis of volatile and thermally stable compounds. While some carbamates can be thermally labile, GC methods have been extensively developed for the analysis of compounds like ethyl carbamate. scispec.co.th These methods are valued for their high resolution and sensitivity. For the analysis of this compound, a GC system would separate the compound based on its boiling point and interaction with a stationary phase within a capillary column. The selection of an appropriate column, such as a mid-polarity column (e.g., SGE BPX-50), is critical for achieving optimal separation from potential matrix interferences. scispec.co.th

Table 2: Typical Gas Chromatography (GC) Conditions for Carbamate Analysis These parameters are illustrative and may require optimization for this compound.

| Parameter | Condition | Source |

|---|---|---|

| Column | SGE BPX-50, 0.25 mm ID x 60 m, 0.25 µm film | scispec.co.th |

| Oven Program | 70°C (1 min); ramp 10°C/min to 300°C (hold 6 min) | scispec.co.th |

| Injector Temperature | 250°C | scispec.co.th |

| Injection Mode | Split | scispec.co.th |

| Carrier Gas | Helium | scispec.co.th |

Liquid Chromatography (LC)

Liquid Chromatography is often the method of choice for determining carbamates that are thermally unstable. scispec.co.th The technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This avoids the high temperatures of a GC injection port that could cause degradation of a molecule like this compound. The versatility of LC allows for a wide range of column chemistries and mobile phase compositions to be employed, enabling the fine-tuning of separation for high-purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are advanced forms of liquid chromatography that utilize high pressure to push solvents through columns packed with smaller particles, resulting in superior resolution and faster analysis times. An interlaboratory study comparing HPLC with a fluorescence detector (HPLC-FLD) to GC-MS for ethyl carbamate determination found that the HPLC method yielded comparable and reliable results. nih.gov This suggests that an HPLC or UPLC method, likely employing a UV detector given the aromatic pyridine ring in this compound, would be highly effective for its analysis. UPLC, with its sub-2 µm particle columns, offers even greater efficiency and speed over conventional HPLC.

Coupling Techniques (GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a definitive analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a benchmark technique for the confirmation and quantification of many carbamates. nih.govnih.govnih.govnih.gov Following separation by GC, the eluting compounds are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For quantitative analysis, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, greatly enhancing sensitivity and selectivity. nih.govnih.gov For ethyl carbamate, the ion at m/z 62 is frequently monitored for quantification. researchgate.net A simple and sensitive GC-MS procedure for ethyl carbamate was validated with a limit of quantification of 30 μg/L. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of LC for thermally labile compounds with the detection capabilities of MS. scispec.co.th Using a soft ionization source like ESI, LC-MS can provide molecular weight information and, with tandem MS (LC-MS/MS), structural confirmation through controlled fragmentation. This technique is ideal for confirming the identity and purity of this compound without the risk of thermal degradation.

Table 3: Summary of GC-MS Method Performance for Ethyl Carbamate This table demonstrates the typical performance of GC-MS methods for carbamate analysis.

| Parameter | Value | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Detection Mode | Mass Selective Detection / Selected Ion Monitoring (SIM) | nih.govnih.gov |

| Internal Standard | n-Propyl carbamate or d5-Ethyl carbamate | nih.govnih.govcvuas.de |

| Repeatability (RSDr) | 3.94% - 8.49% | nih.gov |

| Reproducibility (RSDR) | 6.84% - 27.37% | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. youtube.com It works on the principle that different chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate. vscht.cz By analyzing the absorption spectrum, one can deduce the presence of key structural components. For this compound, IR spectroscopy can confirm the presence of the carbamate linkage, the pyridine ring, and the C-Cl bond.

The expected IR spectrum would show characteristic absorption bands for the N-H stretch, the carbonyl (C=O) stretch of the carbamate group, C-O stretching, and vibrations associated with the aromatic pyridine ring. libretexts.orglumenlearning.com The carbonyl absorption is typically very strong and appears in a well-defined region of the spectrum, making it a key diagnostic peak. lumenlearning.com

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound Based on characteristic frequencies for known functional groups.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type | Source |

|---|---|---|---|---|

| Amine (Secondary) | N-H | 3300 - 3500 | Stretch | libretexts.org |

| Carbonyl (Carbamate) | C=O | 1690 - 1740 | Stretch | lumenlearning.com |

| Aromatic Ring | C=C | 1400 - 1600 | Stretch | vscht.cz |

| Ether/Ester | C-O | 1000 - 1300 | Stretch | lumenlearning.com |

| Aromatic C-H | =C-H | 3000 - 3100 | Stretch | vscht.czlibretexts.org |

| Alkyl C-H | -C-H | 2850 - 2960 | Stretch | libretexts.orglumenlearning.com |

Electrochemical Methods for Mechanistic Investigations of Related Compounds (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS))

Electrochemical techniques are powerful tools for elucidating the mechanisms of reactions involving organic molecules, particularly those structurally related to this compound, such as pyridine and carbamate derivatives. rsc.orgresearchgate.net These methods are frequently employed to study the efficacy and mode of action of N-heterocyclic compounds as corrosion inhibitors for metals and alloys in aggressive acidic environments. orientjchem.orgjournalspress.uk Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the kinetics of electrochemical processes and the interactions between organic molecules and metal surfaces. mdpi.comnih.gov

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a direct current (DC) technique used to understand the kinetics of anodic and cathodic reactions on a metal surface. By polarizing the electrode over a potential range and measuring the resulting current, one can construct Tafel plots. From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes are determined. journalspress.uk

The change in these parameters upon the addition of an inhibitor provides mechanistic information. For instance, pyridine derivatives have been extensively studied as corrosion inhibitors for steel in acidic media. bohrium.comresearchgate.net The adsorption of these molecules onto the metal surface can block active sites for both metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). ampp.orgresearchgate.net

An inhibitor is classified as:

Anodic-type if it primarily affects the anodic reaction, causing a significant shift in Ecorr to more positive (noble) values.

Cathodic-type if it predominantly suppresses the cathodic reaction, shifting Ecorr to more negative values.

Mixed-type if it affects both reactions, resulting in only a small change in Ecorr. researchgate.net

Research on various pyridine derivatives demonstrates that they often act as mixed-type inhibitors. orientjchem.orgjmaterenvironsci.com The nitrogen heteroatom, π-electrons from the pyridine ring, and other substituents facilitate strong adsorption onto the metal surface, forming a protective barrier. researchgate.netui.ac.id The reduction in the corrosion current density (icorr) is a direct measure of the inhibitor's effectiveness. mdpi.com

Table 1: Potentiodynamic Polarization Data for a Pyridine Derivative Inhibitor on Carbon Steel in 1 M HCl

| Inhibitor Concentration (mg L⁻¹) | Ecorr (mV vs. Ag/AgCl) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | -475 | 1050 | 75 | -115 | - |

| 50 | -482 | 185 | 70 | -110 | 82.4 |

| 100 | -488 | 98 | 68 | -108 | 90.7 |

| 150 | -491 | 65 | 65 | -105 | 93.8 |

| 200 | -495 | 49 | 62 | -102 | 95.3 |

This table is generated based on representative data from literature on pyridine-based corrosion inhibitors to illustrate the typical effects observed. researchgate.netresearchgate.net

The data illustrates that with increasing inhibitor concentration, the corrosion current density (icorr) significantly decreases, indicating a reduction in the corrosion rate. The minimal shift in corrosion potential (Ecorr) suggests the compound acts as a mixed-type inhibitor, affecting both anodic and cathodic processes. ampp.org

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive alternating current (AC) technique that provides detailed information about the electrode/electrolyte interface. nih.govrsc.org A small amplitude sinusoidal potential is applied over a wide range of frequencies, and the impedance response is measured. nih.govresearchgate.net The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots. researchgate.net

For corrosion studies, EIS data is typically modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters. A common model is the Randles circuit, which includes:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct value signifies better corrosion inhibition. researchgate.net

Constant Phase Element (CPE): Used in place of a pure capacitor to account for the non-ideal capacitance of the electrical double layer (Cdl) on an inhomogeneous surface.

The adsorption of inhibitor molecules, such as those related to this compound, on a metal surface increases the charge transfer resistance and decreases the double-layer capacitance. mdpi.comui.ac.id The increase in Rct is due to the formation of a protective film that hinders the charge transfer process associated with corrosion. researchgate.net The decrease in Cdl occurs because the adsorbed organic molecules displace water molecules at the interface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.

Table 2: EIS Parameters for a Pyridine-Carbamide Compound on Carbon Steel in 1 M HCl

| Inhibitor Concentration (mg L⁻¹) | Rs (Ω cm²) | Rct (Ω cm²) | CPE-T (Y₀ x 10⁻⁵ S sⁿ cm⁻²) | n | Inhibition Efficiency (%) |

| 0 (Blank) | 1.1 | 45 | 8.5 | 0.88 | - |

| 50 | 1.3 | 280 | 6.2 | 0.90 | 83.9 |

| 100 | 1.2 | 550 | 5.1 | 0.91 | 91.8 |

| 150 | 1.4 | 820 | 4.5 | 0.92 | 94.5 |

| 200 | 1.3 | 1050 | 4.1 | 0.93 | 95.7 |

This table is based on representative data from literature to illustrate typical EIS results for N-heterocyclic inhibitors. researchgate.net

The Nyquist plots for inhibited systems typically show a much larger semicircular loop compared to the uninhibited system, visually representing the increase in charge transfer resistance. ui.ac.id This significant increase in Rct values with inhibitor concentration confirms the formation of an effective insulating layer on the metal surface, which mitigates the corrosive attack. mdpi.com

Theoretical and Computational Chemistry Studies of Ethyl 6 Chloropyridin 3 Yl Carbamate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to represent and study the behavior of molecules. youtube.com These approaches range from quantum mechanics, which describes the electronic structure of a molecule, to classical mechanics (force fields), which models the molecule as a collection of atoms and bonds. uoa.gr For Ethyl (6-chloropyridin-3-yl)carbamate, molecular modeling can elucidate its three-dimensional structure, conformational preferences, and potential interactions with other molecules.

Computational chemistry allows for the investigation of materials and chemical processes on a computer, providing insights that can predict experimental outcomes. youtube.comtau.ac.il While specific, in-depth modeling studies focused exclusively on this compound are not extensively documented in peer-reviewed literature, the principles from computational studies on related heterocyclic and carbamate (B1207046) compounds can be applied to understand its properties. Such studies typically involve geometry optimization to find the most stable molecular conformation and simulations to understand its dynamic behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which dictate its reactivity and spectroscopic characteristics. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. youtube.com

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. youtube.com DFT calculations can determine the optimized geometry, electronic charge distribution, and molecular orbital energies of this compound.

In studies of similar molecules, such as other pyridine (B92270) derivatives, DFT (often using the B3LYP functional) is employed to calculate key properties. nih.gov For this compound, DFT would be instrumental in analyzing the electronic effects of the chlorine atom and the carbamate group on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the molecule's electrostatic potential and reactivity. The (6-chloro-3-pyridinyl)methyl moiety is a key component in neonicotinoid insecticides, where its electron-rich character is crucial for binding to insect nicotinic acetylcholine (B1216132) receptors. nih.gov DFT calculations can quantify this character through analysis of molecular orbitals and charge distribution.

Table 1: Application of DFT to Molecular Property Prediction

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites for reactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and intramolecular interactions. | Quantifies the stability derived from electron delocalization and hyperconjugative interactions. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies, which correspond to UV-Visible absorption spectra. researchgate.net This method calculates the energy required to promote an electron from a lower-energy orbital to a higher-energy one.

For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net In studies of related heterocyclic compounds, TD-DFT has been successfully used to correlate calculated spectra with experimental data, providing a deeper understanding of the molecule's electronic behavior. researchgate.net

Conformational Analysis and Intermolecular Interaction Studies

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and how it interacts with its environment. Conformational analysis explores the different spatial arrangements of a molecule, while interaction studies examine the non-covalent forces between molecules.

Non-covalent interactions are critical in determining the physical properties and crystal packing of molecules. For this compound, hydrogen and halogen bonds are the most significant.

Hydrogen Bonding: The carbamate group (-NH-C=O) is a classic motif for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Studies on the parent molecule, ethyl carbamate, have shown that its crystal structure is dominated by chains of cyclic hydrogen-bonded dimers. researchgate.net Similarly, computational studies on other carbamate-containing molecules confirm that intermolecular N-H···O hydrogen bonds are a primary stabilizing interaction in the solid state. dergipark.org.tr It is therefore highly probable that this compound forms similar hydrogen-bonded networks.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. The chlorine atom on the pyridine ring of the title compound can act as a halogen bond donor. While weaker than those formed by bromine or iodine, chlorine-based halogen bonds can still play a significant role in crystal engineering and molecular recognition. The likely halogen bond acceptors on an adjacent molecule would be the pyridine nitrogen or the carbonyl oxygen.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom |

|---|---|---|

| Hydrogen Bond | Carbamate N-H | Carbonyl Oxygen (C=O), Pyridine Nitrogen |

| Halogen Bond | Pyridine C-Cl | Carbonyl Oxygen (C=O), Pyridine Nitrogen |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Molecular Dynamics (MD) is a simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics and thermodynamic properties of a system in a condensed phase (e.g., in solution).

While no specific MD simulation studies on this compound are published, this technique would be invaluable for understanding its behavior in a biological or environmental context. An MD simulation could reveal the flexibility of the ethyl carbamate side chain relative to the pyridine ring, the stability of different conformers in water, and the dynamics of its interactions with solvent molecules or larger biological targets.

Solvent Contributions to Molecular Interactions (e.g., WaterMap Analysis)

The interaction of a solute with its surrounding solvent molecules can significantly influence its behavior, including its conformation, reactivity, and binding affinity to biological targets. Computational methods are instrumental in dissecting these complex interactions. While specific WaterMap analysis for this compound is not publicly available, the principles of this technique can be applied to understand its solvation.

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the hydration layer of a molecule or a protein binding site. nih.gov It identifies "hotspots" where water molecules are energetically unstable (high enthalpy, low entropy) and can be displaced by a ligand to improve binding affinity. nih.gov For a molecule like this compound, a WaterMap analysis would involve molecular dynamics simulations to calculate the enthalpy, entropy, and free energy of water molecules around the solute. nih.gov

Key insights from a hypothetical WaterMap analysis would include:

Identification of Unstable Water Molecules: The analysis could pinpoint regions around the chloropyridinyl ring and the carbamate linkage where water molecules have unfavorable thermodynamics. Displacing these high-energy water molecules upon binding to a target protein would be energetically favorable.

Guidance for Analogue Design: By understanding the hydration patterns, medicinal chemists could design derivatives of this compound with functional groups that can displace these unfavorable water molecules, thus enhancing binding potency.

More broadly, computational studies using implicit or explicit solvent models can predict how different solvents influence the conformational preferences and reactivity of this compound. nih.gov For instance, polar solvents might stabilize polar transition states in a reaction, thereby accelerating the reaction rate. chemrxiv.org

Table 1: Hypothetical Thermodynamic Properties of Hydration Sites for this compound

| Hydration Site (HS) | Location | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Implication for Ligand Binding |

| HS1 | Around 6-chloro substituent | Positive | Positive | Negative | Favorable to displace |

| HS2 | Near carbamate N-H | Negative | Negative | Near zero | Unfavorable to displace (stable H-bond) |

| HS3 | Around ethyl group | Positive | Near zero | Positive | Favorable to displace (hydrophobic effect) |

Note: This table is illustrative and based on general principles of WaterMap analysis, not on specific published data for this compound.

Prediction of Synthetic Accessibility and Optimization of Reaction Pathways

Computational tools can assess the ease of synthesizing a molecule and help in optimizing its reaction pathways.

The synthetic accessibility (SA) of a molecule is a measure of how easily it can be synthesized. nih.gov Computational scores, such as the Synthetic Accessibility Score (SAscore), are used to quantify this. The SAscore ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). ebi.ac.uk This score is calculated based on the analysis of millions of known compounds and considers factors like molecular complexity and the presence of rare structural features. nih.govresearchgate.net A newer metric, the BR-SAScore, further refines this by considering the availability of building blocks and known chemical reactions. nih.gov While a specific SAscore for this compound is not documented in the search results, its relatively simple structure suggests it would likely have a favorable (low) SAscore.

Table 2: Factors Influencing the Synthetic Accessibility Score of this compound

| Feature | Contribution to Synthetic Accessibility |

| Molecular Weight | Low, generally favorable |

| Number of Chiral Centers | Zero, simplifies synthesis |

| Ring Complexity | Simple pyridine ring, readily available |

| Functional Groups | Carbamate and chloro groups are common |

| Availability of Precursors | 6-chloropyridin-3-amine is a common building block |

For the optimization of reaction pathways , computational chemistry can be used to model different synthetic routes and identify the most efficient one. Common routes for carbamate synthesis include the reaction of an amine with a chloroformate or an isocyanate. nih.gov For this compound, a likely pathway involves the reaction of 6-chloropyridin-3-amine with ethyl chloroformate.

Computational modeling could optimize this pathway by:

Evaluating Different Reagents and Catalysts: Modeling the reaction with different bases or catalysts to find conditions that lower the activation energy.

Solvent Screening: Predicting the effect of different solvents on the reaction rate and yield.

Identifying Potential Byproducts: Simulating the reaction to predict the formation of unwanted side products.

Mechanistic Investigations through Computational Simulations

Computational simulations, particularly those using Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanism of chemical reactions. researchgate.netmdpi.com For the formation of this compound, DFT calculations could provide a step-by-step understanding of the reaction pathway.

A plausible mechanism for the synthesis from 6-chloropyridin-3-amine and ethyl chloroformate would be a nucleophilic acyl substitution. DFT studies on similar carbamate formations have shown the importance of identifying transition states and intermediates. mdpi.com

A computational investigation of this mechanism would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the activation energy barrier.

Frequency Calculations: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while transition states have one imaginary frequency).

Energy Profile: Plotting the energy of the system as the reaction progresses to visualize the reaction pathway and determine the rate-determining step.

For instance, a DFT study could compare a direct, one-step mechanism with a two-step mechanism involving a tetrahedral intermediate. The calculated energy barriers for each step would indicate the most likely pathway. Such studies can also shed light on the role of catalysts or solvent molecules in stabilizing intermediates and transition states. nih.gov

Structure Activity Relationships and Molecular Design Principles Non Biological Focus

Impact of Substituents on Chemical Reactivity and Stability within the Carbamate (B1207046) Scaffold

The reactivity and stability of the carbamate moiety in Ethyl (6-chloropyridin-3-yl)carbamate are significantly influenced by the electronic properties of the substituted pyridine (B92270) ring. The carbamate group itself is a hybrid of an ester and an amide, and its stability arises from the resonance between the nitrogen lone pair and the carbonyl group. nih.gov The extent of this delocalization, and thus the stability of the carbamoyl (B1232498) group, is modulated by the substituents on both the nitrogen and oxygen atoms. slideshare.net

An electron-withdrawing group on the nitrogen of a carbamate generally decreases the electron density on the nitrogen atom, which in turn reduces the delocalization of its lone pair into the carbonyl group. This leads to a more pronounced single bond character of the C-N bond, potentially lowering the rotational barrier around this bond and affecting the stability of the carbamate. nih.gov Studies on related N-aryl carbamates have shown that electron-withdrawing substituents on the aryl ring can decrease the stability of the carbamate group, making it more susceptible to hydrolysis. rsc.org

| Substituent | Position | Electronic Effect | Impact on Carbamate Moiety |

|---|---|---|---|

| Ethyl group (-CH2CH3) | On carbamate oxygen | Electron-donating (inductive) | Stabilizes the ester part of the carbamate. |

| 6-Chloropyridin-3-yl group | On carbamate nitrogen | Electron-withdrawing (overall) | Reduces N lone pair delocalization, potentially decreasing C-N bond rotational barrier and affecting stability. |

| Chlorine atom (-Cl) | 6-position of pyridine | Inductive: Electron-withdrawing (-I); Mesomeric: Electron-donating (+M) | Contributes to the overall electron-withdrawing nature of the pyridinyl substituent. |

| Pyridine Nitrogen | 1-position of pyridine | Strongly electron-withdrawing | Reduces the electron density of the entire ring system. |

Conformational Preferences and Their Influence on Molecular Interactions

The three-dimensional shape of this compound is not static, with rotation possible around several single bonds. The most significant conformational aspect of carbamates is the rotation around the N-C(O) bond, which has a partial double bond character due to resonance. This restricted rotation can lead to the existence of syn and anti conformers. nd.edu

The energy barrier for this rotation is influenced by the nature of the substituents on the carbamate nitrogen. For N-aryl carbamates, this barrier is generally lower than for N-alkyl carbamates. This is attributed to the electron-withdrawing nature of the aryl group, which reduces the double bond character of the N-C(O) bond. nih.gov In the case of N-heteroaryl carbamates, such as those with a pyrimidyl ring, the rotational barrier can be even lower due to the strong electron-withdrawing properties of the heteroaromatic system. nih.gov Given that the 6-chloropyridin-3-yl group is also electron-withdrawing, a relatively low barrier to rotation around the N-C(O) bond in this compound can be expected.

| Conformational Feature | Description | Influencing Factors | Impact on Molecular Interactions |

|---|---|---|---|

| Rotation around N-C(O) bond | Leads to syn and anti conformers. The energy barrier is expected to be relatively low. | Electron-withdrawing nature of the 6-chloropyridin-3-yl group. | Affects the relative orientation of the ethyl group and the pyridine ring, influencing steric hindrance and accessibility for interactions. |

| Orientation of the ethyl group | Rotation around the O-CH2 and CH2-CH3 bonds allows for various spatial arrangements. | Steric hindrance with the pyridine ring and solvent effects. | Determines the overall shape and lipophilicity of one face of the molecule. |

| Pyridine ring orientation | Rotation around the N-C(pyridine) bond. | Steric hindrance between the carbamate and the chlorine atom at the 6-position. | Influences potential π-π stacking interactions with other aromatic systems. |

Bioisosteric Replacements and their Effect on Chemical Properties (e.g., Pyridine as an Aromatic Bioisostere)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful concept in molecular design. slideshare.net In the context of this compound, the pyridine ring can be considered a bioisostere of a benzene (B151609) ring. ipinnovative.com The introduction of the nitrogen atom into the aromatic ring, however, brings about significant changes in the chemical properties.

Compared to a phenyl ring, a pyridine ring is more polar and has a greater propensity for hydrogen bonding due to the presence of the nitrogen atom. This generally leads to increased water solubility. ipinnovative.com The nitrogen atom also introduces a site of basicity, although the basicity of pyridine is significantly reduced by the presence of the electron-withdrawing chlorine atom.

One could envision replacing the 6-chloropyridinyl group with other aromatic or heteroaromatic systems to modulate the chemical properties of the molecule. For instance, replacing the pyridine with a pyrimidine (B1678525) or a pyrazine (B50134) ring would further alter the electronic distribution and hydrogen bonding potential. Conversely, replacing the pyridine ring with a non-aromatic, saturated ring system, such as a piperidine (B6355638) or a bicyclic amine, could dramatically increase solubility and alter the three-dimensional shape of the molecule. chemrxiv.org A study demonstrated that replacing a pyridine ring in a drug molecule with a 3-azabicyclo[3.1.1]heptane scaffold led to a significant improvement in solubility and metabolic stability. chemrxiv.org

| Original Group | Potential Bioisosteric Replacement | Predicted Effect on Chemical Properties |

|---|---|---|

| Pyridine ring | Phenyl ring | Decrease in polarity and hydrogen bonding potential; likely decrease in aqueous solubility. |

| Pyridine ring | Thiophene ring | Alteration of aromaticity and electronic properties; potential change in reactivity. researchgate.net |

| Pyridine ring | Pyrimidine ring | Increase in the number of hydrogen bond acceptors; potential increase in polarity and aqueous solubility. |

| Chlorine atom | Fluorine atom | Increased electronegativity and potential for stronger C-F bond, possibly altering metabolic stability. |

| Chlorine atom | Trifluoromethyl group (-CF3) | Strongly electron-withdrawing, would significantly impact the electronic properties of the pyridine ring and the carbamate. |

| Ethyl carbamate | tert-Butyl carbamate | Increased steric bulk, which could influence conformational preferences and stability. |

Rational Design Principles for Modulating Chemical Properties (e.g., Solubility, Stability, Hydrogen Bonding Potential)

Based on the structure-activity relationships discussed, one can propose rational design strategies to fine-tune the chemical properties of this compound.

To enhance aqueous solubility , one could introduce more polar functional groups or groups capable of hydrogen bonding. For example, replacing the ethyl group with a more polar substituent, such as a 2-hydroxyethyl or a 2-methoxyethyl group, would be a viable strategy. Another approach would be to modify the pyridine ring, for instance, by replacing the chlorine atom with a hydroxyl or an amino group, although this would also significantly alter the electronic properties.

To modulate chemical stability , particularly the hydrolytic stability of the carbamate, one can alter the electronic nature of the pyridinyl substituent. Introducing electron-donating groups on the pyridine ring would be expected to increase the electron density on the carbamate nitrogen, enhancing the resonance stabilization and thus increasing the stability of the carbamate linkage. rsc.org The stability of carbamates is also pH-dependent, and this can be a key consideration in their handling and application. researchgate.net Cocrystallization with other molecules, such as organic acids, has also been shown to be an effective method for improving the chemical stability of compounds. nih.gov

The hydrogen bonding potential can be modulated by introducing or removing hydrogen bond donors and acceptors. As mentioned, modifying the ethyl group to include a hydroxyl or ether oxygen would introduce additional hydrogen bond acceptors. The N-H of the carbamate is a hydrogen bond donor, and its acidity can be subtly tuned by the electronic effects of the pyridinyl substituent.

| Property to Modulate | Design Principle | Specific Example Modification |

|---|---|---|

| Increase Solubility | Introduce polar functional groups. | Replace ethyl group with -(CH2)2OH or -(CH2)2OCH3. |

| Increase Stability | Increase electron density on the carbamate nitrogen. | Replace the chlorine atom with an electron-donating group like -OCH3 (though this would be a different core structure). |

| Increase Stability | Cocrystallization. | Form a co-crystal with a suitable co-former like a carboxylic acid. nih.gov |

| Modulate Hydrogen Bonding | Add hydrogen bond acceptors. | Incorporate an ether linkage in the ethyl chain. |

| Modulate Lipophilicity | Alter the size and nature of the alkyl group. | Replace the ethyl group with a larger or more branched alkyl group to increase lipophilicity. |

Q & A

Q. What are the validated analytical methods for quantifying Ethyl (6-chloropyridin-3-yl)carbamate in complex matrices, and how are they optimized?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting carbamate derivatives at trace levels (≤10 µg/kg). Key steps include derivatization with 9-xanthydrol for enhanced fluorescence detection in HPLC-based methods , isotopic labeling (e.g., deuterated ethyl carbamate) to correct for matrix interference , and validation via inter-laboratory studies to ensure precision (RSD < 10% for intra-day analysis) . For structural confirmation, high-resolution NMR (¹³C/¹H) and X-ray crystallography (using SHELX for refinement) are critical .

Q. How can researchers synthesize this compound with high purity, and what characterization techniques ensure structural fidelity?

Answer: Synthesis typically involves nucleophilic substitution of 6-chloropyridin-3-amine with ethyl chloroformate under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Characterization requires:

- NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃) and δ 6.8–8.2 ppm (pyridine protons) confirm regiochemistry .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 215.1 and fragment ions (e.g., loss of CO₂Et at m/z 170) validate the carbamate linkage .

- X-ray Diffraction : SHELXL refines crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory genotoxicity data for this compound across in vitro and in vivo systems?

Answer: Discrepancies arise from metabolic activation requirements. In vitro assays (e.g., human lymphocytes) often lack CYP2E1, a key enzyme converting carbamates to DNA-reactive vinyl derivatives . In vivo, hepatic CYP2E1 generates mutagenic metabolites (e.g., vinyl carbamate), inducing dose-dependent micronuclei in rodent bone marrow . To resolve contradictions, use metabolic activation systems (S9 liver fractions) in vitro and compare clastogenicity endpoints (chromosomal aberrations vs. sister chromatid exchange) .

Q. How does the 6-chloro substituent on the pyridine ring influence metabolic stability and carcinogenic potential compared to ethyl carbamate?

Answer: The electron-withdrawing chloro group reduces esterase-mediated hydrolysis, prolonging half-life in vivo. Unlike ethyl carbamate, which is rapidly oxidized to CO₂ and ethanol , the chlorinated derivative undergoes CYP2E1-mediated epoxidation, forming DNA-adducts (e.g., 1,N⁶-ethenoadenosine) . Rodent studies should track adduct formation via ³²P-postlabeling and correlate with tumor incidence in target organs (liver, lung) .

Q. What crystallographic strategies optimize the resolution of halogenated carbamate structures, and how do intermolecular interactions affect bioactivity?

Answer: SHELXL refines structures using high-resolution (<1.0 Å) data to model Cl···π interactions and hydrogen bonds (N–H···O=C). ORTEP-III visualizes steric effects of the chloro group on carbamate conformation . Halogen bonding with protein targets (e.g., kinase ATP pockets) can be predicted via docking studies using refined coordinates .

Q. How should in vivo carcinogenicity studies be designed to account for interspecies differences in this compound metabolism?

Answer: Use transgenic mice expressing human CYP2E1 to mimic metabolic activation . Dose selection should reflect linear pharmacokinetics (AUC₀–24h vs. dose) and include neonatal models (due to delayed esterase activity in juveniles) . Endpoints:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.